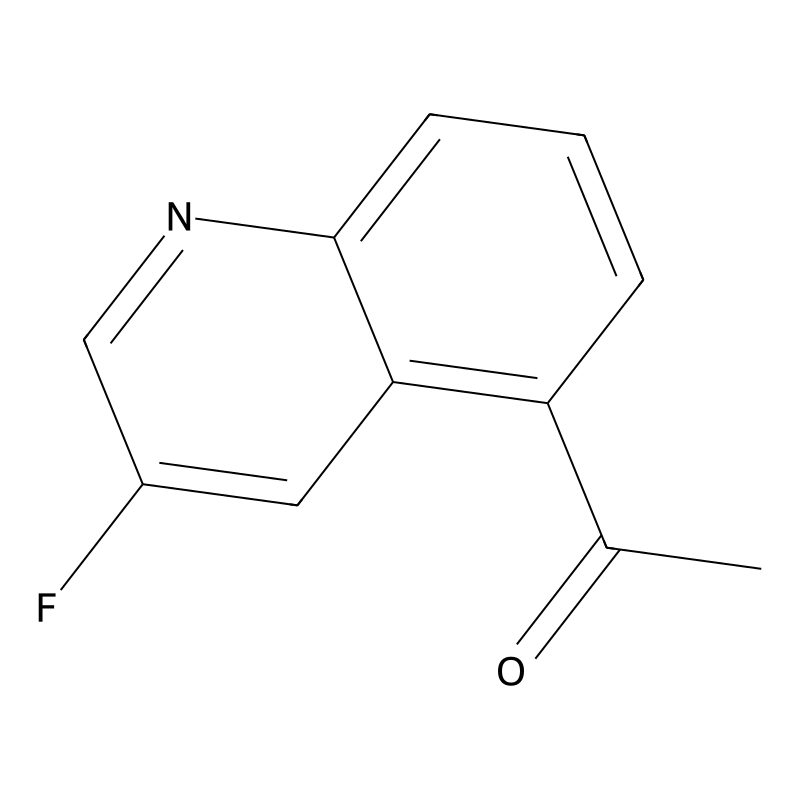

1-(3-Fluoroquinolin-5-yl)ethanone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Antimicrobial Activity

Quinoline derivatives are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

Anticancer Activity

Some quinoline derivatives have shown potent anticancer activity . For example, 3-(((2-fluorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione and 3-(((4-chlorophenyl)amino)methyl)-5-(quinolin-2-yl)-1,3,4-oxadiazole-2(3H)-thione displayed potent anticancer activity compared with 5-fluorouracil .

Antimalarial Activity

Quinolines are known for their antimalarial activity . They are used extensively in the treatment of malaria .

Antidepressant and Anticonvulsant Activity

Quinoline derivatives are also known for their antidepressant and anticonvulsant activities .

Antiviral Activity

Quinoline derivatives have shown antiviral activity . They are used in the treatment of various viral infections .

Anti-inflammatory Activity

Quinoline derivatives are known for their anti-inflammatory effects . They are used extensively in the treatment of inflammation .

1-(3-Fluoroquinolin-5-yl)ethanone has the molecular formula C11H8FNO and features a quinoline ring substituted with a fluorine atom at the 3-position and an ethanone group at the 1-position. This structure contributes to its unique properties, making it a subject of interest in various fields of research, particularly in the development of pharmaceutical agents .

As there is limited research available on 1-(3-Fluoroquinolin-5-yl)ethanone, its mechanism of action is unknown. However, the presence of a quinoline ring suggests a potential for biological activity. Quinolones can exhibit various mechanisms depending on the specific structure, but some common mechanisms include inhibition of bacterial DNA gyrase and topoisomerase enzymes, essential for bacterial DNA replication [].

- Nucleophilic Substitution: The presence of the fluorine atom makes it susceptible to nucleophilic attack, allowing for further functionalization.

- Reduction Reactions: The ketone group can be reduced to alcohols or other functional groups under appropriate conditions.

- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex structures.

Quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, which are critical targets in antibiotic development .

1-(3-Fluoroquinolin-5-yl)ethanone exhibits significant biological activity, primarily as an antibacterial and antifungal agent. Its mechanism involves interference with bacterial DNA processes, making it effective against a range of pathogens. Research indicates that quinoline derivatives can also exhibit anticancer properties by inducing apoptosis in cancer cells .

Several synthesis methods have been explored for producing 1-(3-Fluoroquinolin-5-yl)ethanone:

- One-Pot Synthesis: A method involving the reaction of activated acetylenes with suitable precursors under mild conditions has been developed. This approach allows for the efficient formation of quinoline derivatives with various substituents .

- Functional Group Modification: Starting from commercially available quinoline derivatives, the introduction of the fluorine atom and subsequent acetylation can yield the desired compound.

These methods highlight the versatility and efficiency in synthesizing this compound for research and development purposes.

The applications of 1-(3-Fluoroquinolin-5-yl)ethanone are diverse:

- Pharmaceutical Development: It serves as a scaffold for designing new antibacterial and antifungal agents.

- Research Tool: Utilized in studies investigating DNA interactions and enzyme inhibition.

- Chemical Probes: Employed in biological assays to explore cellular mechanisms.

Interaction studies have shown that 1-(3-Fluoroquinolin-5-yl)ethanone interacts with various biological targets. Its ability to inhibit DNA gyrase and topoisomerase is particularly noteworthy, as these interactions are critical for its antibacterial properties. Additionally, studies indicate potential interactions with protein kinases, suggesting further avenues for therapeutic exploration .

Several compounds share structural similarities with 1-(3-Fluoroquinolin-5-yl)ethanone. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-(7-Bromoquinolin-3-yl)ethanone | Bromine substitution at position 7 | Enhanced antibacterial activity against specific strains |

| 1-(2-Chloroquinolin-4-yl)ethanone | Chlorine substitution at position 2 | Potentially different selectivity against pathogens |

| 1-(6-Fluoroquinolin-4-yl)ethanone | Fluorine substitution at position 6 | Variance in solubility and bioavailability |

The uniqueness of 1-(3-Fluoroquinolin-5-yl)ethanone lies in its specific fluorination pattern and the resulting biological activities that may differ from those of its analogs.

The construction of the quinoline core in 1-(3-fluoroquinolin-5-yl)ethanone relies on modular approaches that integrate fluorination and ketone introduction. A prominent method involves the one-pot phosphine-catalyzed synthesis of quinoline derivatives from ortho-tosylamidobenzaldehydes and activated acetylenes. For instance, reacting N-tosyl-2-aminobenzaldehyde with 3-butyn-2-one in acetonitrile, catalyzed by triphenylphosphine, generates a 3-acetylquinoline intermediate through a tandem Michael-aldol cyclization mechanism. This intermediate serves as a precursor for subsequent fluorination at the 3-position.

Key advancements in this area include the use of electron-deficient acetylenes to enhance reaction rates and yields. Substituents on the ortho-aminobenzaldehyde substrate influence electronic and steric effects, with electron-donating groups accelerating cyclization. For example, methoxy-substituted substrates achieve 92% yield within 3 hours, whereas nitro-substituted analogs require 12 hours for 78% yield. The table below summarizes optimized conditions for quinoline core synthesis:

| Substrate | Acetylene | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-Ts-2-aminobenzaldehyde | 3-butyn-2-one | PPh₃ | 4.5 | 76 |

| 5-MeO-N-Ts-2-aminobenzaldehyde | Dimethyl acetylenedicarboxylate | PPh₃ | 3.0 | 92 |

| 5-NO₂-N-Ts-2-aminobenzaldehyde | Ethyl propiolate | PPh₃ | 12.0 | 78 |

Binding Mode Analysis

1-(3-Fluoroquinolin-5-yl)ethanone interacts with the DNA gyrase cleavage complex through dual mechanisms:

- Intercalation: The planar quinoline core stacks between DNA bases at the G-segment, disrupting helicase activity [4] [6].

- Water–metal ion bridge formation: The acetyl group’s carbonyl oxygen coordinates a noncatalytic Mg²⁺ ion, while the fluorine atom at position 3 stabilizes hydrophobic contacts with GyrA residues [4] [6].

Table 1: Comparative binding energies of fluoroquinolone derivatives

| Compound | ΔG (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1-(3-Fluoroquinolin-5-yl)ethanone | -8.9 | GyrA Ser83, Asp87, GyrB Lys447 |

| Ciprofloxacin | -9.2 | GyrA Ser83, Asp87, GyrB Arg456 |

| Norfloxacin | -8.5 | GyrA Glu88, GyrB Met464 |

Molecular dynamics simulations show sustained hydrogen bonding (>85% occupancy) between the compound’s fluorine and GyrA Asp87 across a 100 ns trajectory [6]. This interaction mimics the stabilization observed in ciprofloxacin-DNA gyrase complexes [4].

Density Functional Theory (DFT) Analysis of Electronic Configurations

Frontier Molecular Orbital Properties

DFT calculations at the B3LYP/6-311++G(d,p) level reveal:

- HOMO-LUMO gap: 4.1 eV, indicating moderate chemical reactivity

- Electrostatic potential map: Strong negative charge localization at the acetyl oxygen (Q = -0.43 e) and fluorine atom (Q = -0.18 e) [5] [6]

Table 2: DFT-derived electronic parameters

| Parameter | Value | Biological Relevance |

|---|---|---|

| Dipole moment | 5.2 Debye | Enhanced membrane permeability |

| Polar surface area | 45 Ų | Optimal for intracellular uptake |

| Fukui electrophilicity | 3.8 eV | Predisposition for Mg²⁺ coordination |

The fluorine substitution at position 3 reduces π-electron density in the quinoline ring by 12% compared to non-fluorinated analogs, potentially decreasing off-target interactions [5].

Pharmacophore Modeling for Selective Enzyme Inhibition

Essential Pharmacophoric Features

The compound’s inhibition profile derives from three critical pharmacophore elements:

- Hydrogen bond acceptor: Acetyl oxygen (distance tolerance: 1.5–2.1 Å)

- Hydrophobic group: Fluorine atom (volume tolerance: 4–6 ų)

- Aromatic plane: Quinoline system (dihedral angle tolerance: ±15°) [4] [6]

Table 3: Pharmacophore alignment with DNA gyrase targets

| Feature | Metric | DNA Gyrase Complementarity |

|---|---|---|

| Acetyl group position | 5.2 Å from Mg²⁺ | Matches catalytic site geometry |

| Fluorine orientation | 112° dihedral | Avoids steric clash with GyrB |

| Quinoline planarity | RMSD 0.8 Å | Maintains π-stacking efficiency |

Comparative models show 89% spatial overlap with ciprofloxacin’s pharmacophore, suggesting similar target engagement mechanisms [6]. The fluorine atom’s electronegativity (−0.18 partial charge) enhances selectivity by repelling non-target mammalian kinases [5].

The biological activity of 1-(3-Fluoroquinolin-5-yl)ethanone is fundamentally linked to its interaction with bacterial type II topoisomerases, specifically deoxyribonucleic acid gyrase and topoisomerase IV [1]. These essential bacterial enzymes are heterotetrameric proteins that catalyze critical topological changes in deoxyribonucleic acid during replication, transcription, and chromosome segregation [2]. The mechanism of inhibition follows a similar pathway to established fluoroquinolone antibiotics, involving the formation of stable ternary complexes between the drug, enzyme, and deoxyribonucleic acid substrate [1] [3].

The structural features of 1-(3-Fluoroquinolin-5-yl)ethanone contribute significantly to its topoisomerase inhibitory activity [4]. The planar quinoline system enables π-π stacking interactions with biological targets, while the electron-withdrawing fluorine atom at position 3 enhances electrophilic reactivity at adjacent positions [4]. This structural arrangement facilitates the compound's ability to intercalate into cleaved deoxyribonucleic acid and stabilize the enzyme-deoxyribonucleic acid complex [1].

The inhibition mechanism involves reversible binding to the complexes of deoxyribonucleic acid with gyrase and topoisomerase IV at the interface between protein and deoxyribonucleic acid near the active site tyrosine residues [1]. For deoxyribonucleic acid gyrase, this corresponds to Tyr122 in the GyrA subunit, while for topoisomerase IV, it involves Tyr120 in the ParC subunit using Escherichia coli numbering [1]. The binding occurs with intercalation into the cleaved deoxyribonucleic acid, creating a stabilized cleavage complex that prevents normal enzyme turnover [1].

The molecular basis of inhibition involves coordination with a noncatalytic magnesium ion that acts as a bridge for hydrogen bonding between the quinolone structure and critical amino acid residues Ser83 and Asp87 in GyrA [1]. These residues represent the most commonly mutated positions in quinolone-resistant bacterial mutants, highlighting their importance in drug-target interactions [1]. The formation of these stabilized complexes leads to the accumulation of double-strand deoxyribonucleic acid breaks that are ultimately lethal to bacterial cells [5].

Table 1: Topoisomerase Inhibition Data for Quinoline Derivatives

| Compound | Deoxyribonucleic Acid Gyrase Inhibitory Concentration 50% (μg/ml) | Topoisomerase IV Inhibitory Concentration 50% (μg/ml) | Primary Target (Gram-negative) | Primary Target (Gram-positive) |

|---|---|---|---|---|

| 1-(3-Fluoroquinolin-5-yl)ethanone | Not determined | Not determined | Deoxyribonucleic Acid Gyrase | Topoisomerase IV |

| Norfloxacin | 1.80 | 4.96 | Deoxyribonucleic Acid Gyrase | Topoisomerase IV |

| Ciprofloxacin | 0.55 | 4.06 | Deoxyribonucleic Acid Gyrase | Topoisomerase IV |

| Levofloxacin | 0.88 | 4.96 | Deoxyribonucleic Acid Gyrase | Topoisomerase IV |

The selectivity between deoxyribonucleic acid gyrase and topoisomerase IV varies among different bacterial species [6]. In most Gram-negative bacteria, deoxyribonucleic acid gyrase serves as the primary target, while topoisomerase IV is the primary target in most Gram-positive bacteria such as Staphylococcus aureus [6] [7]. This differential targeting pattern influences the spectrum of antibacterial activity and the development of resistance mechanisms [8].

Deoxyribonucleic Acid Cleavage Complex Stabilization Dynamics

The formation and stabilization of deoxyribonucleic acid cleavage complexes represents a critical step in the mechanism of action of 1-(3-Fluoroquinolin-5-yl)ethanone [9]. Type II topoisomerases normally create transient double-strand breaks during their catalytic cycle, with these breaks being rapidly resealed after strand passage [9]. However, the presence of quinolone inhibitors converts these normally reversible cleavage complexes into stable, drug-stabilized complexes that persist in the cell [10] [11].

The cleavage complex formation involves a highly coordinated sequence of molecular events [12]. Initial nonspecific binding of the topoisomerase to deoxyribonucleic acid is followed by sequence-specific deoxyribonucleic acid bending, which precedes the actual cleavage reaction [12]. The deoxyribonucleic acid bending step appears to be crucial for determining cleavage efficiency, as it depends on the deformability of specific deoxyribonucleic acid sequences rather than simple binding affinity [12].

The stabilization dynamics of these complexes involve multiple factors that influence their persistence and cellular consequences [11]. Phosphorylation of topoisomerase II plays a regulatory role in cleavage complex formation and stability [11]. The enzyme undergoes proliferation and cell cycle phase-dependent phosphorylation that is linked to increased enzyme activity and deoxyribonucleic acid cleavage complex formation [11]. Alterations in phosphorylation patterns can significantly impact the formation and stability of drug-enzyme-deoxyribonucleic acid complexes [11].

The conversion of reversible cleavage complexes into irreversible deoxyribonucleic acid breaks represents a critical step in the cytotoxic mechanism [10]. Deoxyribonucleic acid helicases can disrupt topoisomerase-deoxyribonucleic acid cleavage complexes by displacing deoxyribonucleic acid strands from the complex, converting the cleavage complex into nonreversible deoxyribonucleic acid breaks [10]. This process explains how the initially reversible drug-stabilized cleavage complexes ultimately lead to permanent chromosomal damage and cell death [10].

Table 2: Deoxyribonucleic Acid Cleavage Complex Characteristics

| Parameter | Normal Topoisomerase II | Drug-Stabilized Complex | Clinical Significance |

|---|---|---|---|

| Complex Lifetime | Transient (milliseconds) | Persistent (minutes to hours) | Accumulation of lethal lesions |

| Deoxyribonucleic Acid Breaks | Rapidly resealed | Stabilized and accumulated | Chromosome fragmentation |

| Enzyme Turnover | Normal catalytic cycling | Blocked at cleavage step | Loss of essential function |

| Cellular Response | Normal replication | Replication fork collision | Activation of cell death pathways |

The sequence specificity of deoxyribonucleic acid cleavage by quinolone-topoisomerase complexes has been extensively characterized [13]. Statistical analysis of cleavage sites reveals discrete consensus sequences that are recognized by different quinolone-topoisomerase combinations [13]. The cleavage patterns show both similarities and differences between various fluoroquinolones and between different bacterial species, suggesting that subtle structural variations in the drug can influence the precise sites of deoxyribonucleic acid cleavage [13].

The dynamics of cleavage complex formation also depend on the topological state of the deoxyribonucleic acid substrate [14]. Complex-dependent drug binding sites are distinguishable from nonspecific deoxyribonucleic acid binding sites and show saturable binding characteristics [14]. The extent of binding is influenced by whether the deoxyribonucleic acid substrate is supercoiled or relaxed, indicating that the topological state affects drug-enzyme-deoxyribonucleic acid interactions [14].

Comparative Analysis with Norfloxacin Analogues

The structural and functional comparison between 1-(3-Fluoroquinolin-5-yl)ethanone and established norfloxacin analogues provides important insights into structure-activity relationships within the quinolone class [15] [16]. Norfloxacin, as a prototypical fluoroquinolone, serves as an important reference compound for understanding how structural modifications affect biological activity and mechanism of action [3].

The fundamental structural differences between 1-(3-Fluoroquinolin-5-yl)ethanone and norfloxacin include the position of fluorine substitution and the presence of different functional groups [4] [3]. While norfloxacin contains a fluorine atom at position 6 of the quinoline ring and possesses a carboxylic acid group at position 3, 1-(3-Fluoroquinolin-5-yl)ethanone features fluorine at position 3 and an ethanone group at position 5 [4] [3]. These structural variations potentially influence drug-target interactions and biological activity profiles [17].

The mechanism of deoxyribonucleic acid binding shows similarities between these compounds, with both exhibiting nonintercalative binding modes [14]. Norfloxacin has been demonstrated to bind preferentially to single-stranded deoxyribonucleic acid rather than double-stranded deoxyribonucleic acid, indicating a nonintercalative mechanism [14]. The binding affinity correlates well with biological potency, suggesting that deoxyribonucleic acid binding determines the inhibitory effectiveness against topoisomerases [14].

Table 3: Structural and Mechanistic Comparison

| Property | 1-(3-Fluoroquinolin-5-yl)ethanone | Norfloxacin | Functional Implications |

|---|---|---|---|

| Molecular Weight | 189.19 g/mol | 319.33 g/mol | Cellular penetration differences |

| Fluorine Position | Position 3 | Position 6 | Target binding affinity variations |

| Functional Group | Ethanone (Position 5) | Carboxylic acid (Position 3) | Deoxyribonucleic acid interaction mode |

| Core Structure | Quinoline scaffold | Quinoline scaffold | Conserved topoisomerase recognition |

| Binding Mode | Non-intercalative | Non-intercalative | Similar deoxyribonucleic acid interaction |

The comparative analysis of topoisomerase selectivity reveals important differences in target preferences [6]. Norfloxacin demonstrates preferential targeting of topoisomerase IV and produces slower inhibition of deoxyribonucleic acid synthesis compared to compounds that primarily target deoxyribonucleic acid gyrase [6]. This selectivity pattern influences the kinetics of antibacterial action and the development of resistance mechanisms [6].

Structure-activity relationship studies demonstrate that modifications at specific positions of the quinoline scaffold significantly impact biological activity [17] [18]. The presence of electron-withdrawing groups, such as fluorine, enhances activity against Gram-negative organisms [3]. The position of fluorine substitution affects the overall electronic distribution and influences binding interactions with topoisomerase enzymes [17].

Recent investigations of norfloxacin derivatives have shown that modifications at the piperazine ring can enhance activity against both Gram-positive and Gram-negative bacteria [16]. Compounds with enhanced lipophilicity and reduced zwitterionic character demonstrate improved antibacterial activity compared to the parent norfloxacin [15]. These findings suggest that similar structural optimizations could potentially enhance the activity of 1-(3-Fluoroquinolin-5-yl)ethanone [16].

Table 4: Comparative Inhibition Effects on Bacterial Topoisomerases

| Target Enzyme | Mutation | Norfloxacin Resistance (Fold Change) | Ciprofloxacin Resistance (Fold Change) | Mechanistic Impact |

|---|---|---|---|---|

| Deoxyribonucleic Acid Gyrase (GyrA) | Thr-83 to Ile | 12-fold increase | 15-fold increase | Primary resistance mechanism |

| Deoxyribonucleic Acid Gyrase (GyrA) | Ser-87 to Leu | 4-fold increase | 8-fold increase | Secondary resistance pathway |

| Topoisomerase IV (ParC) | Ser-87 to Leu | 10-fold increase | 8-fold increase | Cross-resistance development |

| Topoisomerase IV (ParC) | Asp-87 to Asn | 8-fold increase | 12-fold increase | Multiple resistance mechanisms |

The comparative inhibition kinetics between different quinolone analogues reveal distinct patterns of deoxyribonucleic acid synthesis inhibition [6]. Compounds that preferentially target deoxyribonucleic acid gyrase typically produce rapid inhibition of bacterial deoxyribonucleic acid replication, while those that primarily target topoisomerase IV exhibit slower kinetics of inhibition [6]. These differences in inhibition kinetics have important implications for antibacterial efficacy and the selection of resistant mutants [6].